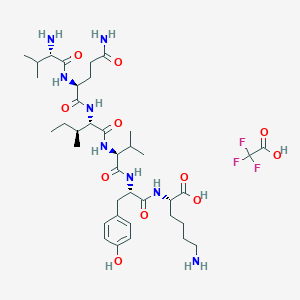

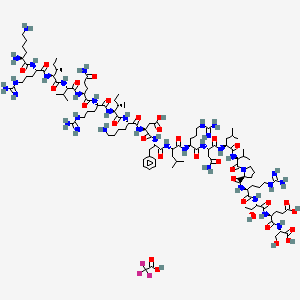

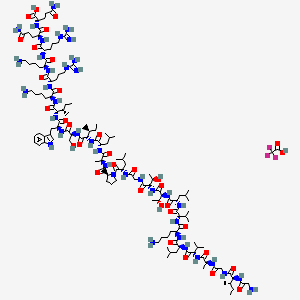

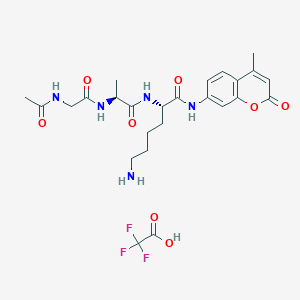

(Des-Gly10,D-Pyr1,D-Leu6,Pro-NHEt9)-LHRH Trifluoroacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

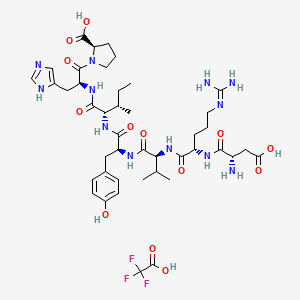

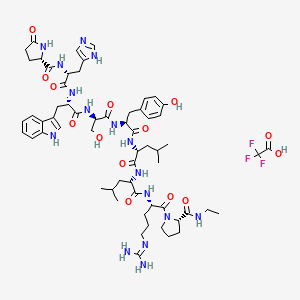

(Des-Gly10,D-Pyr1,D-Leu6,Pro-NHEt9)-LHRH Trifluoroacetate, also known as D-Trp6-LHRH-TFA, is a synthetic peptide hormone that has been used in research studies for decades. It is a modified form of the naturally occurring luteinizing hormone releasing hormone (LHRH), which is a peptide hormone that is involved in the regulation of the reproductive system in both males and females. D-Trp6-LHRH-TFA has been studied for its potential applications in the fields of biochemistry, physiology, and endocrinology, as well as its use in laboratory experiments and clinical trials.

Aplicaciones Científicas De Investigación

(Des-Gly10,D-Pyr1,D-Leu6,Pro-NHEt9)-LHRH TrifluoroacetateTFA has been used in numerous scientific research studies. It has been studied for its potential applications in the fields of biochemistry, physiology, and endocrinology. In biochemistry, it has been used to study the structure and function of various proteins and peptides. In physiology, it has been used to study the regulation of the reproductive system. In endocrinology, it has been used to study the effects of hormones on various physiological processes.

Mecanismo De Acción

The mechanism of action of (Des-Gly10,D-Pyr1,D-Leu6,Pro-NHEt9)-LHRH TrifluoroacetateTFA is complex and not completely understood. It is believed to act on the hypothalamus-pituitary-gonadal (HPG) axis, which is responsible for the regulation of the reproductive system. Specifically, it is thought to bind to LHRH receptors in the pituitary gland and stimulate the release of luteinizing hormone (LH) and follicle stimulating hormone (FSH). These hormones then act on the gonads, leading to the production of testosterone and estrogen.

Biochemical and Physiological Effects

The biochemical and physiological effects of (Des-Gly10,D-Pyr1,D-Leu6,Pro-NHEt9)-LHRH TrifluoroacetateTFA have been studied in numerous research studies. It has been shown to have a variety of effects on the HPG axis, including the suppression of LH and FSH levels, the inhibition of gonadotropin-releasing hormone (GnRH) release, and the inhibition of testosterone and estrogen production. It has also been shown to have an effect on the central nervous system, including the inhibition of serotonin release and the suppression of the hypothalamic-pituitary-adrenal (HPA) axis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of (Des-Gly10,D-Pyr1,D-Leu6,Pro-NHEt9)-LHRH TrifluoroacetateTFA in laboratory experiments has several advantages. It is a stable peptide, meaning it has a long shelf life and can be stored at room temperature. It is also relatively easy to synthesize and is readily available from commercial suppliers. However, there are also some limitations to its use. Its mechanism of action is complex and not completely understood, and it is not known to be effective in all species.

Direcciones Futuras

There are a number of potential future directions for (Des-Gly10,D-Pyr1,D-Leu6,Pro-NHEt9)-LHRH TrifluoroacetateTFA research. One possible direction is to further study its mechanism of action and its effects on the HPG and HPA axes. Another potential direction is to study its potential applications in the treatment of reproductive disorders, such as infertility and hypogonadism. Finally, further research could be conducted to explore its use in the diagnosis of endocrine disorders and its potential therapeutic applications.

Métodos De Síntesis

The synthesis of (Des-Gly10,D-Pyr1,D-Leu6,Pro-NHEt9)-LHRH TrifluoroacetateTFA is performed using a solid-phase synthesis technique. This technique involves the use of a resin support to which the peptide is attached. The synthesis is initiated by the coupling of the first amino acid to the resin, followed by the addition of the subsequent amino acids one by one. After all the amino acids are added, the peptide is cleaved from the resin and then purified by chromatography. Finally, the peptide is converted to the trifluoroacetate form by the addition of trifluoroacetic acid.

Propiedades

IUPAC Name |

(2R)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H84N16O12.C2HF3O2/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40;3-2(4,5)1(6)7/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64);(H,6,7)/t40-,41+,42+,43-,44+,45+,46+,47+,48+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIKVLAJTEHLRFY-DOTWIUNDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H]6CCC(=O)N6.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H85F3N16O14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Des-Gly10,D-Pyr1,D-Leu6,Pro-NHEt9)-LHRH Trifluoroacetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.